5alpha-Androstane-3alpha,17alpha-diol

Description

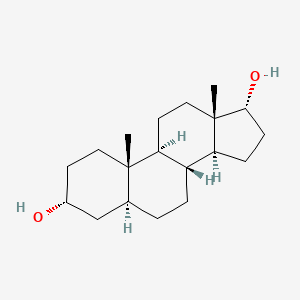

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-CUZKMJQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301312112 | |

| Record name | 5α-Androstane-3α,17α-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5alpha-Androstane-3alpha,17alpha-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6165-21-5 | |

| Record name | 5α-Androstane-3α,17α-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5alpha-Androstan-3alpha,17alpha-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006165215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5α-Androstane-3α,17α-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301312112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANDROSTANE-3,17-DIOL, (3.ALPHA.,5.ALPHA.,17.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M93TN23J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5alpha-Androstane-3alpha,17alpha-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000458 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation of 5alpha Androstane 3alpha,17alpha Diol

Tissue and Cellular Localization of 5alpha-Androstane-3alpha,17alpha-diol Biosynthesis

Adrenal and Gonadal Contributions to Endogenous this compound Levels

The primary sites for the production of precursor androgens are the gonads (testes in males) and the adrenal cortex in both sexes. mdpi.com The testes are the main source of testosterone (B1683101), while the adrenal glands supplement androgen production, primarily through the synthesis of DHEA and androstenedione (B190577). mdpi.com

Given that the precursors for 5α-Androstane-3α,17α-diol are synthesized in these glands, it follows that the adrenal and gonadal tissues are major contributors to the circulating pool of steroids available for its formation. The conversion to 5α-Androstane-3α,17α-diol may occur directly within these steroidogenic tissues or in peripheral tissues that express the necessary metabolic enzymes, such as the prostate, skin, and liver. nih.gov Studies on the biosynthesis of the related compound, 5α-androstane-3α,17β-diol, in testicular tissue support the role of the gonads as a primary site for the formation of 5α-reduced androgens. nih.govnih.gov

Regulatory Mechanisms of this compound Biosynthesis

The production of 5α-Androstane-3α,17α-diol is not static but is meticulously controlled by a hierarchy of regulatory mechanisms that modulate the expression and activity of the biosynthetic enzymes.

Transcriptional Regulation of Key Enzymes Involved in this compound Synthesis

The synthesis rates of steroidogenic enzymes are controlled at the genetic level through the regulation of gene transcription. This process involves transcription factors that bind to promoter regions of the target genes, either activating or repressing their expression.

The androgen receptor (AR) itself is a key regulator. In prostate cancer cells, AR activation induces the expression of 5α-reductase type 1 (SRD5A1) while repressing 5α-reductase type 2 (SRD5A2), demonstrating a complex, isoform-specific control mechanism. oup.com Other transcription factors, such as Specificity protein 1 (Sp1) and CCAAT/enhancer-binding protein alpha (C/EBPα), are essential for the transcription of the HSD17B11 gene, which possesses 3α-HSD activity. nih.gov

Table 2: Transcriptional Regulation of Key Steroidogenic Enzyme Genes

| Gene | Encoded Enzyme | Key Transcriptional Regulators | Effect on Transcription |

|---|---|---|---|

| SRD5A1 | 5α-Reductase Type 1 | Androgen Receptor (AR) | Activation oup.com |

| SRD5A2 | 5α-Reductase Type 2 | Androgen Receptor (AR) | Repression oup.com |

| HSD17B11 | 17β-HSD Type 11 (with 3α-HSD activity) | Sp1, C/EBPα | Activation nih.gov |

| HSD3B2 | 3β-HSD Type 2 | Phorbol esters (via signaling pathways) | Activation mdpi.com |

Post-Translational Modification and Enzyme Activity Modulating 5alpha-Androstane-3alpha-diol Production

Following protein synthesis (translation), the activity of steroidogenic enzymes can be further fine-tuned through post-translational modifications (PTMs). These are covalent chemical alterations to the protein that can dramatically affect its stability, subcellular localization, and catalytic activity. taylorandfrancis.com

While specific PTMs for every enzyme in the 5α-Androstane-3α,17α-diol pathway are not exhaustively detailed in the literature, the principles of PTM regulation are well-established for steroidogenesis. mdpi.com These modifications are dynamic and reversible, allowing cells to rapidly respond to changing physiological demands.

Table 3: Common Post-Translational Modifications and Their Potential Effects on Enzyme Function

| Modification | Description | Potential Effect on Enzyme Activity |

|---|---|---|

| Phosphorylation | Addition of a phosphate (B84403) group, typically to serine, threonine, or tyrosine residues. | Can activate or inactivate an enzyme by changing its conformation or its ability to bind to substrates or other proteins. |

| Acetylation | Addition of an acetyl group, often to lysine (B10760008) residues. | Can alter protein stability and interactions. Histone acetylation, for example, regulates gene accessibility for transcription. taylorandfrancis.com |

| Ubiquitination | Attachment of a small protein called ubiquitin to a target protein. | Primarily serves as a signal for protein degradation by the proteasome, thereby controlling enzyme levels. mdpi.com |

| SUMOylation | Addition of a Small Ubiquitin-like Modifier (SUMO) protein. | Can modulate protein stability, localization, and interactions, often in a manner that counteracts ubiquitination. taylorandfrancis.com |

Feedback Loops and Hormonal Influences on 5alpha-Androstane-3alpha-diol Generation

The biosynthesis of androgens is integrated into the body's endocrine system through sophisticated feedback loops. The hypothalamic-pituitary-gonadal (HPG) axis is the central control system. nih.gov Testosterone, a key precursor, exerts negative feedback on the hypothalamus and pituitary gland, reducing the secretion of Gonadotropin-Releasing Hormone (GnRH) and Luteinizing Hormone (LH), respectively, thereby downregulating its own production. nih.govresearchgate.net Estrogens, which can be formed from androgens, also participate in this negative feedback. nih.gov

In addition to this classical negative feedback, there are also local, peripheral control mechanisms. In the prostate, androgens can create a positive feedforward loop by stimulating the expression of 5α-reductase type 1, the enzyme that amplifies their own signal by converting testosterone to the more potent DHT. oup.comoup.com

Furthermore, the activity of key enzymes is influenced by other hormones. Dehydroepiandrosterone (B1670201) (DHEA) has been shown to increase the activity of 5α-reductase, while progesterone (B1679170) can decrease its activity, indicating a complex cross-talk between different steroid signaling pathways. meridianvalleylab.com

Metabolic Pathways and Biotransformation of 5alpha Androstane 3alpha,17alpha Diol

Oxidative and Reductive Metabolism of 5alpha-Androstane-3alpha,17alpha-diol

The oxidative and reductive metabolism of this compound involves the enzymatic modification of its hydroxyl and ketone groups, leading to the formation of various other steroid metabolites. This intricate network of reactions is essential for maintaining steroid homeostasis.

Interconversion of this compound with Other Androstanediols and Androstanolones

The metabolic pathways of this compound are intrinsically linked to other androstane (B1237026) derivatives. A key transformation is its formation from the 17-ketosteroid, androsterone (B159326). Research has identified a specific enzyme capable of this conversion.

A study on mouse 17alpha-hydroxysteroid dehydrogenase (17alpha-HSD) demonstrated its potent activity in converting androsterone (ADT) into this compound (epi3alpha-diol). nih.gov This enzyme was also shown to convert other 17-ketosteroids, such as 4-androstenedione and 5alpha-androstane-3,17-dione, into their corresponding 17alpha-hydroxysteroids. nih.gov This suggests that the local concentration of this compound can be directly modulated by the activity of 17alpha-HSD on its precursor, androsterone.

While the metabolism of the 17beta-isomer of 5alpha-androstanediol (B12727481) is well-documented to be a reversible process with 5alpha-dihydrotestosterone (DHT), specific details on the direct interconversion of the 17alpha-isomer with other androstanediols or its oxidation back to a 17-ketone are not as extensively characterized in the available scientific literature.

Role of Specific Hydroxysteroid Dehydrogenases (HSDs) in this compound Degradation

The degradation of this compound is presumed to be carried out by hydroxysteroid dehydrogenases (HSDs), which catalyze the oxidation of the hydroxyl groups at the C3 and C17 positions.

17alpha-Hydroxysteroid Dehydrogenase (17alpha-HSD): A specific mouse 17alpha-HSD has been identified that efficiently catalyzes the formation of this compound from androsterone. nih.gov This enzyme belongs to the aldo-keto reductase family and, in addition to its primary 17alpha-reductase activity, it also possesses a less potent 3alpha-HSD activity. nih.gov This dual functionality highlights the complex role of HSDs in steroid metabolism. The expression of this particular 17alpha-HSD is notably high in the mouse kidney. nih.gov

While this enzyme is characterized for its synthetic role, the reversibility of this reaction, which would constitute a degradation pathway for this compound, is not explicitly detailed. The broader family of HSDs, including various 3alpha-HSD and 17beta-HSD isoforms, are known to be involved in the intricate balance of androgen metabolism. amegroups.orgfrontiersin.orgwikipedia.org However, their specific activity with the 17alpha-hydroxyl group of this particular diol is not well-documented.

| Enzyme | Function Related to this compound | Substrate | Product | Tissue Expression (Mouse) | Reference |

|---|---|---|---|---|---|

| 17alpha-Hydroxysteroid Dehydrogenase (17alpha-HSD) | Formation (17alpha-reductase activity) | Androsterone (ADT) | This compound | High in Kidney | nih.gov |

Formation of Glucuronide and Sulfate (B86663) Conjugates of this compound

Conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation) are major pathways for the metabolism and elimination of steroids. These processes increase the water solubility of the compounds, facilitating their excretion in bile and urine.

The existence of this compound conjugates has been confirmed in human biological materials. Specifically, glucuronide and mono- and di-sulfate conjugates of neutral steroids, including the this compound isomer, have been identified in human bile. Furthermore, monosulfate and disulfate fractions of this compound have been found in normal human feces.

While the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes responsible for the conjugation of the 17beta-isomer are well-studied, the enzymes that specifically catalyze the glucuronidation and sulfation of this compound have not been definitively identified in the reviewed literature. The stereochemistry at the C17 position is known to influence the substrate selectivity of UGT enzymes. nih.gov

Tissue and Cellular Specificity of this compound Metabolism

The metabolic fate of this compound is dependent on the tissue and cellular context, with the liver being the primary site of steroid metabolism, and extrahepatic tissues also playing a significant role.

Hepatic Biotransformation Processes for this compound

The liver is the principal organ for the biotransformation of steroids. It is equipped with a wide array of enzymes, including HSDs, UGTs, and SULTs, that are involved in the metabolic clearance of androgens and their derivatives.

The presence of glucuronide and sulfate conjugates of this compound in human bile is a direct indicator of hepatic metabolism. This demonstrates that the liver actively processes this compound for elimination. While detailed studies on the hepatic metabolism of the 17alpha-isomer are scarce, research on the closely related 17beta-isomer in rat liver has shown the formation of various metabolites, highlighting the liver's capacity to extensively modify these steroid structures. nih.gov

Extrahepatic Metabolic Pathways of this compound

Metabolism of androgens is not restricted to the liver. Tissues such as the prostate, skin, and kidney are also metabolically active and can locally regulate androgen concentrations.

The high expression of a 17alpha-HSD, capable of synthesizing this compound, in the mouse kidney suggests that this organ is a site of its formation. nih.gov In the context of the prostate, a significant amount of research has focused on the metabolism of the 17beta-isomer of 5alpha-androstanediol, where it is readily converted to DHT. nih.govnih.gov Although the metabolism of the 17alpha-isomer within the prostate is not as clearly defined, the enzymatic machinery present in this tissue for steroid conversion suggests it may also be a site of its biotransformation. The identification of this compound conjugates in feces further points to metabolic processes occurring within the gastrointestinal tract or the contribution of biliary excretion of hepatic metabolites.

| Tissue | Metabolic Process | Evidence | Reference |

|---|---|---|---|

| Liver | Glucuronidation and Sulfation | Detection of conjugates in human bile. | |

| Kidney (Mouse) | Formation from Androsterone | High expression of 17alpha-HSD. | nih.gov |

| Gastrointestinal Tract / Biliary System | Excretion of Conjugates | Detection of conjugates in human feces. |

Brain-Specific Metabolic Enzymes and Pathways Affecting this compound

The brain possesses a unique metabolic environment with a host of steroidogenic enzymes that can metabolize androgens, leading to the formation of neurosteroids. These neurosteroids can modulate neuronal function. While direct studies on the brain metabolism of this compound are limited, the metabolism of its isomers provides a framework for understanding its potential transformations in the central nervous system.

The brain contains enzymes such as 5alpha-reductase and various isoforms of hydroxysteroid dehydrogenases (HSDs), which are crucial for androgen metabolism. nih.gov The 17beta-diol isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111), is recognized as a potent neurosteroid that can modulate GABA-A receptors. nih.gov This activity is a result of its formation from DHT within the brain. Given that the brain can convert DHT to its metabolites, it is plausible that this compound could also be present and have neuroactive properties. nih.gov

The enzyme CYP7B1, a steroid hydroxylase found in the brain, is known to metabolize various steroids, including dehydroepiandrosterone (B1670201) (DHEA) and the 17beta-diol isomers of 5alpha-androstane-diol. nih.govresearchgate.net This enzyme's activity in the brain suggests it could also play a role in the metabolism and clearance of this compound, potentially influencing its local concentration and neuroactivity.

Enzyme Kinetics and Regulation of Metabolic Enzymes for this compound

The enzymatic processes governing the biotransformation of this compound are critical for understanding its physiological role. The kinetics and regulation of the enzymes involved determine the concentration and activity of this steroid.

Substrate Specificity and Enzyme Activity Profiles of Enzymes Metabolizing this compound

Detailed kinetic data for enzymes metabolizing this compound are scarce. However, studies on related compounds provide insights into the types of enzymes that might be involved. The metabolism of androstane-diols is primarily carried out by hydroxysteroid dehydrogenases (HSDs) and cytochrome P450 enzymes.

One study on the microbial transformation of related diols found that the 17-epimer, 5alpha-androstan-3beta,17alpha-diol, could bind to hydroxylase in multiple ways, leading to hydroxylation at different positions. researchgate.net This suggests a degree of flexibility in how enzymes can interact with 17alpha-hydroxylated androstanes.

The table below summarizes the key enzymes involved in the metabolism of related androstane-diols, which may also act on this compound.

| Enzyme Family | Specific Enzyme | Potential Role in this compound Metabolism |

| Hydroxysteroid Dehydrogenases (HSDs) | 3alpha-HSD | Potential for interconversion with 17alpha-hydroxy-5alpha-androstan-3-one. |

| 17beta-HSD | Unlikely to act on the 17alpha-hydroxyl group, but isoforms may exist with 17alpha-activity. | |

| Cytochrome P450 (CYP) Enzymes | CYP7B1 | Potential for hydroxylation and subsequent inactivation, as seen with other androstane-diols. nih.govresearchgate.net |

Regulation by Co-factors and Allosteric Modulators of this compound Metabolizing Enzymes

The activity of enzymes metabolizing steroids is often regulated by the availability of co-factors and the presence of allosteric modulators. For the HSDs, the co-factors NAD+/NADH and NADP+/NADPH are crucial for their oxidative and reductive activities, respectively. The cellular ratio of these co-factors can therefore influence the direction of steroid metabolism.

For cytochrome P450 enzymes like CYP7B1, the presence of other steroids can act as competitive inhibitors, affecting the metabolism of a particular substrate. For example, the metabolism of 5alpha-androstane-3alpha,17beta-diol by CYP7B1 can be suppressed by other steroids that are also substrates for this enzyme. researchgate.net This suggests that the metabolic fate of this compound could be influenced by the broader steroid milieu.

Genetic Polymorphisms and Metabolic Variation in this compound Biotransformation

Genetic variations in the enzymes responsible for steroid metabolism can lead to significant individual differences in steroid profiles. While no studies have directly linked genetic polymorphisms to variations in this compound metabolism, research on related pathways provides plausible connections.

A study has suggested a potential link between a single nucleotide polymorphism (SNP), rs1052373, and the synthesis of this compound disulfate. This suggests that genetic factors may influence the production and conjugation of this specific steroid metabolite.

The table below outlines potential genetic influences on the metabolism of this compound based on known variations in steroid-metabolizing enzymes.

| Gene | Enzyme | Potential Impact of Polymorphism on this compound Metabolism |

| AKR1C | Aldo-keto reductase family 1 member C | Variations could alter the activity of 3alpha-HSD, affecting the formation or clearance of this compound. |

| CYP7B1 | Cytochrome P450 Family 7 Subfamily B Member 1 | Polymorphisms could alter the rate of hydroxylation and inactivation, leading to different circulating levels of the diol. |

| SULTs | Sulfotransferases | Genetic variations could affect the efficiency of sulfation, influencing the excretion of this compound as a sulfate conjugate. |

Molecular Interactions and Receptor Modulation by 5alpha Androstane 3alpha,17alpha Diol

Androgen Receptor Ligand Binding and Activation by 5alpha-Androstane-3alpha,17alpha-diol

The interaction of this compound with the androgen receptor (AR) is characterized by low affinity and minimal direct activation, distinguishing it from more potent androgens.

Research indicates that this compound is a weak androgen with a low affinity for the androgen receptor. nih.gov Its isomer, 5alpha-androstane-3alpha,17beta-diol (B1664111), is also recognized as having a low affinity for the AR. nih.govnih.gov The binding affinity of steroids to the androgen receptor is highly dependent on their specific molecular structure. For instance, studies on related compounds show that the introduction of a methyl group at the C-16 position of the androstane (B1237026) molecule significantly reduces its binding affinity to the AR. nih.gov

A comparative study of various steroids revealed a clear hierarchy of binding preference for the androgen receptor, highlighting the potent affinity of Dihydrotestosterone (B1667394) (DHT). nih.gov While data for this compound is not specified in this comparison, the affinities of related androstane diols are noted to be lower than that of testosterone (B1683101). nih.gov

Table 1: Comparative Binding Affinity of Various Steroids to the Androgen Receptor (AR)

This table ranks the binding preference of several steroid hormones to the Androgen Receptor, from highest to lowest affinity. Data is synthesized from research on steroid receptor binding. nih.gov

| Rank | Compound | Relative Affinity to AR |

|---|---|---|

| 1 | Dihydrotestosterone (DHT) | Highest |

| 2 | Testosterone (T) | High |

| 3 | 5α-androstane-3β,17β-diol (3β-DIOL) | Moderate |

| 4 | Androst-5-ene-3β,17β-diol (ADIOL) | Lower |

| 5 | Estrone (E1) | Low |

| 6 | Estradiol (E2) | Lowest |

Consistent with its low binding affinity, this compound demonstrates a lack of significant agonistic activity at the androgen receptor. An in-vivo study using castrated beagle dogs found that administration of this compound did not result in any significant change in prostate size, weight, or histological appearance compared to untreated castrated controls. nih.gov This suggests that the compound does not promote prostatic growth, a classic androgenic effect. nih.gov In stark contrast, subsequent treatment with its stereoisomer, 5alpha-androstane-3alpha,17beta-diol, restored the prostate to the size and condition of that in a normal intact dog. nih.gov

While direct AR activation by this compound is minimal, its closely related isomer, 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), has been shown to influence cellular signaling pathways that can indirectly affect androgen signaling. This isomer can support prostate cancer cell survival and proliferation through pathways independent of the androgen receptor. nih.gov

Specifically, 3alpha-diol has been found to activate the PI3K/AKT signaling pathway. nih.govnih.gov This activation can occur regardless of the status of the AR and can regulate the protein levels of the androgen receptor itself in certain cell types like astrocytes. nih.govnih.gov The activation of the PI3K/Akt pathway by 3alpha-diol may regulate various properties of astrocytes, including cell motility and survival. nih.gov These findings highlight that some androgen metabolites may exert biological effects not through direct receptor agonism, but through the modulation of cytoplasmic signaling cascades. nih.gov

GABAA Receptor Allosteric Modulation by this compound

While its isomer 5alpha-androstane-3alpha,17beta-diol is a known potent positive allosteric modulator of the GABAA receptor, specific data on the direct interaction of this compound with the GABAA receptor is not extensively detailed in the reviewed literature. nih.govwikipedia.org However, the principles of neurosteroid interaction with GABAA receptors provide a framework for its potential activity.

Neurosteroids are known to bind to discrete sites within the transmembrane domains (TMDs) of GABAA receptors, rather than the GABA binding site itself. plos.orgnih.gov These allosteric binding sites are crucial for their modulatory effects. Research has identified both intersubunit and intrasubunit binding sites. plos.org

Intersubunit Site: A key binding site is located at the interface between the beta(+) and alpha(−) subunits of the GABAA receptor pentamer. plos.orguic.edu Photolabeling studies have identified residues near the cytoplasmic end of the β subunit's M3 and M4 transmembrane helices as forming part of this pocket. uic.edu

Intrasubunit Sites: Novel binding sites have also been identified within the transmembrane helical bundles of individual α1 and β3 subunits. plos.org Mutagenesis studies have highlighted that residues within the α-subunit TMDs are particularly essential for the potentiating action of neurosteroids. plos.org

The specific structure of a steroid, particularly the orientation of its hydroxyl groups, is critical for high-affinity binding to these sites. For example, the presence of a 3α-hydroxyl group is considered crucial for the potentiation of GABAA receptors. uic.edu

The hallmark of a positive allosteric modulator at the GABAA receptor is the enhancement of GABA-activated currents. While specific electrophysiological data for this compound is not available, the effects of its potent isomer, 5alpha-androstane-3alpha,17beta-diol, provide a clear example of this action.

In whole-cell recordings from hippocampus CA1 pyramidal cells, 5alpha-androstane-3alpha,17beta-diol produces a concentration-dependent potentiation of currents activated by GABA. nih.gov At higher concentrations, it can also have a moderate direct effect, activating the GABAA receptor even in the absence of GABA. nih.gov

Table 2: Electrophysiological Effects of 5alpha-androstane-3alpha,17beta-diol on GABAA Receptor Currents

This table summarizes the key electrophysiological findings for the 17β-isomer, illustrating the typical effects of a positive allosteric modulator on GABAA receptors. nih.gov

| Parameter | Value/Observation | Cell Type |

|---|---|---|

| Effect on GABA-activated currents | Concentration-dependent enhancement | Acutely dissociated hippocampus CA1 pyramidal cells |

| EC50 for current enhancement | 5 µM | Acutely dissociated hippocampus CA1 pyramidal cells |

| Potentiation at 1 µM | ~50% potentiation of GABA responses | Acutely dissociated hippocampus CA1 pyramidal cells |

| Direct receptor activation | Moderate direct effects at high concentrations | Acutely dissociated hippocampus CA1 pyramidal cells |

Modulatory Effects of this compound on Neurotransmission via GABAA Receptors

There is no specific scientific data available that investigates or documents the modulatory effects of this compound on neurotransmission via the gamma-aminobutyric acid type A (GABAA) receptors.

In contrast, its isomer, 5alpha-androstane-3alpha,17beta-diol (commonly known as 3alpha-androstanediol), is well-characterized as a potent positive allosteric modulator of the GABAA receptor. drugbank.comwikipedia.orgnih.gov Studies have shown that 5alpha-androstane-3alpha,17beta-diol can enhance GABA-activated currents, which underlies its neuroactive properties such as anxiolytic and anticonvulsant effects. wikipedia.orgnih.gov Another isomer, 5alpha-androstane-3beta,17beta-diol, does not bind to the GABAA receptor. wikipedia.org The activity of these isomers underscores the critical importance of the stereochemistry at both the 3- and 17-positions for interaction with the GABAA receptor. However, equivalent studies for the 17alpha-epimer have not been found in the reviewed literature.

Other Steroid Receptor Interactions of this compound

Comprehensive studies on the binding affinity and functional activity of this compound at other steroid receptors are not present in the available scientific literature.

Potential Interactions of this compound with Estrogen Receptors

No research data could be found that specifically examines the potential interactions of this compound with either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ).

For context, the isomers of this compound show distinct estrogen receptor activity. 5alpha-androstane-3beta,17beta-diol is a known agonist of ERβ. wikipedia.orgnih.govfrontiersin.org Conversely, 5alpha-androstane-3alpha,17beta-diol has a substantially lower affinity for estrogen receptors, with a slight preference for ERβ over ERα. wikipedia.org The structural differences, specifically the orientation of the hydroxyl group at the 17-position from beta to alpha, would be expected to significantly alter binding affinity, but experimental data for the 17alpha-diol are lacking.

Investigation of Glucocorticoid or Mineralocorticoid Receptor Binding by this compound

A search of scientific databases and literature reveals no studies investigating the binding or functional modulation of glucocorticoid or mineralocorticoid receptors by this compound. Research on the hormonal activity of androstane diols has primarily focused on their roles as androgens, estrogens, and neurosteroids, with little to no extension into their potential effects on corticosteroid receptors.

Non-Genomic Signaling Mechanisms of this compound

The concept of non-genomic signaling involves steroid hormones initiating rapid cellular responses through interactions with membrane-bound receptors or cytoplasmic signaling molecules. nih.govnih.govhoustonmethodist.org These actions occur too quickly to be mediated by the classical pathway of gene transcription and protein synthesis. researchgate.netfrontiersin.org

Membrane Receptor Interactions and Rapid Signaling Pathway Activation by this compound

There is no available scientific literature or experimental data concerning membrane receptor interactions or the activation of rapid signaling pathways by this compound. While non-genomic actions have been described for other androgens like testosterone and dihydrotestosterone, and their metabolites, these studies have not been extended to the 17alpha-diol isomer. nih.govnih.gov

Biological Roles and Functional Significance of 5alpha Androstane 3alpha,17alpha Diol in Preclinical Research

Neurophysiological Modulation by 5alpha-Androstane-3alpha,17beta-diol (B1664111)

The neuroactive properties of 3α-diol are central to its functional significance, with preclinical studies demonstrating its influence on neuronal function, behavior, and stress responses.

The primary mechanism for the neurophysiological effects of 3α-diol is its action as a potent positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. wikipedia.orgnih.gov By enhancing the action of GABA, 3α-diol generally reduces neuronal excitability. nih.gov This inhibitory action is believed to underlie its observed anxiolytic (anxiety-reducing) and anticonvulsant effects in animal models. wikipedia.org

In studies on male rats, administration of 3α-diol has been shown to attenuate age-related declines in cognitive performance in tasks influenced by the hippocampus, a key brain region for learning, memory, and synaptic plasticity. nih.govresearchgate.net For instance, androgens and their metabolites are known to influence the density of dendritic spines in the CA1 region of the hippocampus, which are critical sites of synaptic transmission. frontiersin.org

The most well-documented involvement of 3α-diol in neurotransmission is its enhancement of the GABAergic system. nih.govnih.gov By binding to the GABA-A receptor, it potentiates the inhibitory current produced by the neurotransmitter GABA, effectively dampening neuronal firing. wikipedia.orgnih.gov This modulation does not involve direct competition with GABA for its binding site but rather an allosteric effect that increases the receptor's efficiency. Preclinical studies have demonstrated that the rewarding effects of testosterone (B1683101) may be mediated in part by its conversion to 3α-diol and the subsequent interaction with GABA-A receptors. researchgate.net

Animal models have provided significant evidence for the role of 3α-diol in modulating behavioral responses to stress. Its anxiolytic properties are evident in various behavioral paradigms. In aged male rats, administration of 3α-diol, but not its precursor testosterone, improved performance in tasks measuring anxiety and depressive-like behavior, such as the defensive freezing and forced swim tests. nih.govresearchgate.net These findings suggest that a sufficient level of this metabolite is important for maintaining normal affective behavior and that its decline with age could contribute to behavioral deficits. nih.gov

The table below summarizes key findings from preclinical studies on the behavioral effects of 3α-diol.

| Animal Model | Behavioral Task | Key Finding | Reference |

| Aged Male Rats | Inhibitory Avoidance, Water Maze | 3α-diol administration improved cognitive performance. | nih.gov |

| Aged Male Rats | Forced Swim Test, Defensive Freezing | 3α-diol administration reduced depressive-like and anxiety-like behaviors. | nih.govresearchgate.net |

| Male Long-Evans Rats | Conditioned Place Preference | 3α-diol produced a greater rewarding effect than testosterone or DHT. | researchgate.net |

Endocrine System Homeostasis and 5alpha-Androstane-3alpha,17beta-diol

Beyond its direct actions in the brain, 3α-diol is an integral part of the broader steroid hormone network, functioning as both a key metabolite and a regulator of major endocrine axes.

3α-diol is a major metabolite of testosterone. The metabolic pathway proceeds via two key enzymatic steps. First, testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase. nih.govnih.gov Subsequently, DHT is metabolized into 3α-diol by the action of 3α-hydroxysteroid dehydrogenases (3α-HSD). nih.govfrontiersin.org This conversion is significant because it transforms a potent androgen (DHT) that acts on the androgen receptor into a neurosteroid (3α-diol) that acts primarily on the GABA-A receptor. wikipedia.org

In immature mouse testes, 3α-diol is the predominant androgen and is formed via two primary pathways. nih.gov The main pathway is Testosterone → DHT → 3α-diol. An alternative pathway starting from progesterone (B1679170) also exists: Progesterone → 5α-dihydroprogesterone → ... → Androsterone (B159326) → 3α-diol. nih.govnih.gov Studies in immature rats have shown that testicular interstitial cells produce 3α-diol, with its formation stimulated by Luteinizing Hormone (LH). nih.gov In these cells, 3α-diol appears to be formed, at least in part, from the metabolism of testosterone. nih.gov

Simplified Steroidogenesis Pathway Leading to 3α-diol

| Precursor | Enzyme | Product |

|---|---|---|

| Testosterone | 5α-reductase | 5α-Dihydrotestosterone (DHT) |

| 5α-Dihydrotestosterone (DHT) | 3α-hydroxysteroid dehydrogenase (3α-HSD) | 5α-androstane-3α,17β-diol |

Preclinical research indicates that 3α-diol can exert regulatory effects on the HPG axis, which controls reproduction. In peripubertal female rats, chronic administration of 3α-diol was found to suppress uterine and ovarian development and prevent ovulation. nih.gov Further investigation revealed that acute administration of 3α-diol prevented the necessary sensitization of the pituitary gland to Gonadotropin-releasing hormone (GnRH) that is normally induced by estrogen. nih.gov This suggests that 3α-diol can interfere with the positive feedback signals required for ovulation. While androgens like DHT are known to be potent negative feedback regulators of the HPG axis, some of these effects may be mediated by their metabolites. nih.gov The conversion of androgens to metabolites like 3α-diol, which have different receptor targets, represents a complex layer of local, or "intracrine," regulation within the neuroendocrine system. nih.gov

Interactions of 5alpha-Androstane-3alpha,17alpha-diol with Other Hormonal Systems in Experimental Settings

Current preclinical research literature does not provide specific data on the direct interactions of this compound with other hormonal systems, such as the glucocorticoid or estrogen receptor systems. Research has largely focused on its androgenic potential, particularly in the prostate. While its isomer, 5alpha-androstane-3beta,17beta-diol, is known to be an agonist for the estrogen receptor beta (ERβ) and to modulate the hypothalamo-pituitary-adrenal (HPA) axis, similar investigations for the 17alpha-epimer have not been reported. nih.govfrontiersin.org

Cellular and Molecular Signaling Pathways of this compound

The cellular and molecular actions of this compound have been primarily investigated in the context of the canine prostate. Studies using radiolabeled compounds have demonstrated that it can be formed from testosterone within prostatic tissue. nih.gov Following its formation or introduction, tritiated this compound is taken up by isolated canine prostatic nuclei. nih.gov

Within the nucleus, the radioactivity is shown to be associated with protein-bound this compound. nih.gov This formation and subsequent translocation to the nucleus, where it associates with nuclear proteins, suggests a potential role in modulating gene expression and cellular function, a hallmark of steroid hormone action. nih.gov However, the specific nuclear receptors or proteins it binds to and the downstream signaling cascades it may initiate remain to be fully elucidated. Interestingly, in these same experiments, while 5alpha-dihydrotestosterone (DHT) was also formed from testosterone, it did not appear to enter the nucleus and was instead associated with the nuclear membrane. nih.gov

Regulation of Cell Proliferation and Differentiation by this compound in Cell Lines

Despite its uptake into prostatic cell nuclei, experimental evidence indicates that this compound does not act as a classic androgen in promoting tissue growth. In a key in vivo study, adult beagle dogs that were castrated to induce prostate atrophy were treated with this compound for one month. nih.gov Examination of the prostates after the treatment period revealed no significant changes in size, weight, or histological appearance compared to the prostates of untreated castrated dogs. nih.gov This finding suggests that, at least in the canine model, this compound does not stimulate the proliferation or differentiation of prostatic cells. nih.gov

Apoptotic Pathway Modulation by this compound in Preclinical Systems

There is currently a lack of specific preclinical data describing the effects of this compound on apoptotic pathways. While studies on its more prevalent isomer, 5alpha-androstane-3alpha,17beta-diol, have touched upon effects on apoptosis in prostate cancer cell lines, similar investigations have not been reported for the 17alpha-epimer. nih.gov

Immunomodulatory Effects of this compound in Experimental Models

The immunomodulatory properties of this compound have not been a focus of published preclinical research. Consequently, there is no available information regarding its potential effects on immune cells, cytokine production, or inflammatory responses in experimental models. Research involving immunization against its isomer, 5alpha-androstane-3alpha,17beta-diol, in ewes was conducted to study effects on follicular development, but this does not provide direct evidence of the compound's own immunomodulatory activity. nih.gov

Comparative Biological Activities of this compound with Other Androstane (B1237026) Diols

The biological activity of this compound is best understood when contrasted with its more extensively studied isomers, particularly 5alpha-androstane-3alpha,17beta-diol (3alpha-diol) and 5alpha-androstane-3beta,17beta-diol (3beta-diol). The stereochemistry at the C17 position profoundly alters the molecule's biological function.

In the canine prostate, this compound proved to be inactive in promoting growth. nih.gov This is in stark contrast to its 17beta-epimer, 5alpha-androstane-3alpha,17beta-diol, which, when administered to the same castrated dog model, restored the prostate's size, weight, and normal histological appearance. nih.gov

Furthermore, in human prostate cancer cell lines, 5alpha-androstane-3alpha,17beta-diol demonstrates significant proliferative activity. It can support the survival and proliferation of not only androgen-sensitive (LNCaP) cells but also androgen receptor-negative (PC-3) and AR-silenced LNCaP cells. nih.gov This suggests that its proliferative effects are not solely dependent on the classical androgen receptor. Research indicates that 5alpha-androstane-3alpha,17beta-diol can activate signaling pathways involving beta-catenin and Akt and may elicit an epidermal growth factor (EGF)-like responsive pathway. nih.govnih.gov

The 3beta-diol isomer, 5alpha-androstane-3beta,17beta-diol, exhibits yet another distinct activity profile. It has very little activity at the androgen receptor but binds to and activates estrogen receptor beta (ERβ). nih.govfrontiersin.org Through this ERβ-mediated pathway, it can inhibit the proliferation of prostate cancer cells and modulate the HPA axis, exerting potential antidepressant and anxiolytic effects. nih.govwikipedia.org

Table 1: Comparative Biological Activities of Androstane Diol Isomers

| Compound | Prostatic Growth (in vivo) | Prostate Cancer Cell Proliferation (in vitro) | Primary Receptor Interaction | Signaling Pathway |

|---|---|---|---|---|

| This compound | No effect observed in canine model nih.gov | Data not available | Binds to nuclear proteins in canine prostate nih.gov | Largely uncharacterized |

| 5alpha-Androstane-3alpha,17beta-diol | Stimulatory in canine model nih.gov | Stimulatory, including in AR-negative cells nih.gov | Androgen Receptor (and others) | Activates Akt and EGF-like pathways nih.govnih.gov |

| 5alpha-Androstane-3beta,17beta-diol | Inhibitory effects reported wikipedia.org | Inhibitory wikipedia.org | Estrogen Receptor Beta (ERβ) nih.govfrontiersin.org | ERβ-mediated signaling nih.govwikipedia.org |

Analytical Methodologies for 5alpha Androstane 3alpha,17alpha Diol Research

Chromatographic Separation Techniques for 5alpha-Androstane-3alpha,17alpha-diol Analysis

Chromatography is the cornerstone of analyzing this compound, enabling its separation from a multitude of structurally similar steroids. The choice of technique depends on the required resolution, sensitivity, and the nature of the biological sample.

Gas Chromatography (GC) Applications in this compound Research

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a well-established and powerful tool for steroid analysis. For the analysis of this compound and its isomers, GC provides high-resolution separation. Before analysis, polar steroids like diols must undergo derivatization to increase their volatility. researchgate.net A common approach involves converting the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. researchgate.netnist.gov

Research has utilized GC for the separation of various androstane (B1237026) diol isomers. For instance, a study measuring 5alpha-androstane-3alpha,17beta-diol (B1664111) in human plasma used GC with selected ion monitoring after an initial purification step involving high-performance liquid chromatography. nih.gov The use of packed columns, such as those with OV-1 phase, has been documented for the separation of related steroid TMS derivatives. nist.gov The retention of these compounds is highly dependent on the specific stereochemistry, allowing for the separation of different isomers.

High-Performance Liquid Chromatography (HPLC) Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly as it often does not require derivatization for the analytes to be soluble in the mobile phase. HPLC is frequently paired with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific quantification.

A method for analyzing the related neurosteroid 5alpha-androstane-3alpha,17beta-diol in rat plasma was developed using HPLC coupled with tandem mass spectrometry. nih.gov This method demonstrated excellent linearity, specificity, and sensitivity. nih.gov In another study, HPLC was used as a purification step prior to GC-MS analysis of 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol, highlighting its utility in complex sample cleanup. nih.gov The separation of various steroid isomers, including androstane diols, often employs reverse-phase columns with mobile phases consisting of acetonitrile (B52724), methanol (B129727), and water mixtures containing additives like formic acid to improve ionization. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution of this compound

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. This makes it particularly suitable for the complex task of multi-steroid profiling.

A UHPLC-MS/MS method was developed for the simultaneous measurement of 23 different steroids, including androgens and their metabolites. bham.ac.uk This method achieved a rapid separation in just 5 minutes and used post-column infusion of ammonium (B1175870) fluoride (B91410) to enhance the ionization of certain steroids. bham.ac.uk Another UHPLC-MS method was developed to analyze testosterone (B1683101) and its hydroxylated metabolites in human urine, demonstrating high sensitivity and specificity. nih.gov While these studies did not specifically target this compound, the methodologies are directly applicable to its analysis within a broader steroid profile, showcasing the power of UHPLC to resolve closely related compounds in biological fluids. bham.ac.uknih.gov

Mass Spectrometry (MS) Detection and Quantification of this compound

Mass spectrometry is the definitive technique for the detection and quantification of this compound, providing unparalleled sensitivity and structural information.

Tandem Mass Spectrometry (MS/MS) for Sensitivity and Selectivity in this compound Detection

Tandem mass spectrometry (MS/MS), often used in conjunction with LC or GC, provides exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte. This technique, also known as selected reaction monitoring (SRM), is crucial for quantifying low-abundance steroids in complex biological samples.

An LC-MS/MS assay for 5alpha-androstane-3alpha,17beta-diol in rat plasma achieved a detection limit of 2 ng/mL. nih.gov Similarly, a method for measuring 5alpha-androstane-3beta,17beta-diol and other steroids in human serum using LC-MS/MS reported a limit of quantification of 2.5 pg/mL for the diol. plos.org These methods rely on selecting a specific precursor ion (the molecular ion of the steroid) and monitoring a unique product ion formed after collision-induced dissociation. This high specificity minimizes interference from other compounds in the matrix. nih.govplos.org For instance, in the analysis of 5alpha-androstane-3beta,17beta-diol, the transition m/z 503.3→257.1 was selected for quantification after derivatization. plos.org

Table 1: Performance Characteristics of LC-MS/MS Methods for Androstane Diol Analysis

| Analyte | Matrix | Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| 5alpha-Androstane-3alpha,17beta-diol | Rat Plasma | LC-MS/MS | LOD: 2 ng/mL | nih.gov |

| 5alpha-Androstane-3beta,17beta-diol | Human Serum | LC-MS/MS | LOQ: 2.5 pg/mL | plos.org |

| Multiple Steroids | Human Urine | LC-MS/MS | LOQs: 0.14 - 0.92 ng/mL | mdpi.com |

| Multiple Steroids | Human Serum | LC-MS/MS | LOQs: 0.38 - 1.18 ng/mL | mdpi.com |

Derivatization Strategies for Improved Mass Spectrometric Detection of this compound

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For steroids like this compound, it is often essential for improving volatility for GC analysis or enhancing ionization efficiency for LC-MS analysis.

For GC-MS analysis, the most common derivatization strategy is silylation, typically using reagents to form trimethylsilyl (TMS) ethers. researchgate.net The resulting TMS derivatives of androstane diols are more volatile and produce characteristic fragmentation patterns upon electron ionization. researchgate.netnist.gov For example, the bis-TMS derivative of 5alpha-androstane-3alpha,17beta-diol has a molecular weight of 436.8 g/mol and its mass spectrum has been well-characterized. nist.gov

For LC-MS, derivatization can significantly boost sensitivity. A recent study dramatically improved the detection of 5alpha-androstane-3alpha,17beta-diol by converting it to a bis[(4-dimethylamino)phenyl carbamate] derivative. nih.gov This strategy enhanced the detectability by 1000-fold in LC/ESI-MS/MS by creating a derivative that readily forms an intense doubly-protonated precursor ion. nih.gov Another approach for hydroxy-androgens involves derivatization with picolinic acid to enhance detection in LC-MS. nih.gov

Table 2: Derivatization Reagents for Androstane Diol Analysis

| Analytical Technique | Derivatization Reagent | Purpose | Compound Example | Reference |

|---|---|---|---|---|

| GC-MS | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability | 5alpha-Androstane-3alpha,17beta-diol | researchgate.netnist.gov |

| LC-MS/MS | 4-dimethylaminobenzoyl azide | Enhance ionization efficiency and sensitivity | 5alpha-Androstane-3alpha,17beta-diol | nih.gov |

| LC-MS | Picolinic Acid | Enhance ionization and MS/MS fragmentation | Hydroxy-androgens (e.g., 3α-Adiol) | nih.gov |

Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound

Isotope Dilution Mass Spectrometry (ID-MS) stands as a definitive method for the absolute quantification of analytes, including the steroid this compound. nih.govrsc.org This technique is considered a primary ratio method of measurement, capable of producing highly accurate and precise results by correcting for variations during sample preparation and analysis. rsc.orgiaea.org The core principle of ID-MS involves adding a known amount of a stable, isotopically labeled version of the analyte—the internal standard—to the sample at the earliest stage of preparation. nih.gov

For this compound, a suitable internal standard would be a deuterium (B1214612) or Carbon-13 (¹³C) labeled counterpart. For instance, research has detailed the synthesis of deuterium-labeled 5alpha-androstane-3alpha,17beta-diol, a closely related isomer, which can be used as an internal standard. nih.gov The synthesis of such standards starts from a precursor like androsterone (B159326) and involves steps of deuteration followed by reduction to create the trideuterated diol. nih.gov This labeled standard is chemically identical to the target analyte but has a different mass, allowing the mass spectrometer to distinguish between them.

During analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the ratio of the signal from the natural analyte to the signal from the isotopically labeled internal standard is measured. iaea.org Since the internal standard is subject to the same extraction, derivatization, and ionization variability as the analyte, this ratio remains constant and allows for precise calculation of the analyte's absolute concentration in the original sample. iaea.orgnih.gov This approach effectively minimizes matrix effects and compensates for analyte loss during sample workup, ensuring high accuracy. nih.govresearchgate.net The use of this compound itself as an internal standard has been documented in urinary steroid profiling by GC-MS. nih.gov

Table 1: Key Principles of ID-MS for this compound Quantification

| Feature | Description | Relevance in Research |

| Principle | Addition of a known quantity of an isotopically labeled standard to a sample. Quantification is based on the measured ratio of the analyte to the standard. nih.gov | Enables absolute quantification, providing a "gold standard" for validating other analytical methods like immunoassays. |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., deuterium or ¹³C labeled this compound). nih.govnih.gov | Corrects for procedural errors, including extraction losses and instrument variability, leading to high accuracy and precision. iaea.org |

| Instrumentation | Typically involves Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Tandem Mass Spectrometry (MS/MS). nih.govnih.gov | Provides the high selectivity and sensitivity needed to differentiate the analyte from its standard and from interfering matrix components. |

| Application | Used in reference measurement procedures for steroid hormones to establish target values for routine assays and in definitive research studies. nih.govnih.gov | Crucial for establishing accurate steroid profiles in various biological matrices for endocrinology and doping control studies. nih.govx-mol.com |

Immunological Assay Development for this compound Research Purposes

Immunological assays, which are based on the specific binding interaction between an antibody and an antigen, are fundamental tools in steroid hormone research. For this compound, the development of these assays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), requires the production of specific antibodies that can recognize and bind to this particular steroid. This process typically involves conjugating the steroid (or a derivative) to a large carrier protein, like bovine serum albumin (BSA), and injecting this conjugate into an animal to elicit an immune response. capes.gov.brnih.gov The resulting polyclonal or monoclonal antibodies are then harvested and used to build the assay.

Radioimmunoassay (RIA) for this compound Detection in Research

Radioimmunoassay (RIA) is a highly sensitive immunological technique used to quantify steroid hormones. The assay operates on the principle of competitive binding. A limited amount of specific antibody is incubated with the sample containing the unlabeled this compound and a known quantity of a radiolabeled version of the steroid (e.g., labeled with tritium, ³H). The unlabeled steroid from the sample and the radiolabeled steroid compete for the finite number of antibody binding sites.

After reaching equilibrium, the antibody-bound fraction is separated from the free (unbound) fraction. The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of the unlabeled steroid in the sample. By comparing the results to a standard curve generated with known concentrations of the steroid, the amount of this compound in the sample can be determined. nih.gov

Research has described the development of RIAs for the stereoisomers 5alpha-androstane-3alpha,17beta-diol and 5alpha-androstane-3beta,17beta-diol, demonstrating the feasibility of this approach for closely related compounds. nih.govnih.gov These studies often require a chromatographic purification step prior to the RIA to separate cross-reacting steroids and ensure the assay's specificity. nih.govnih.gov

Table 2: Research Findings from RIA for Androstanediol Isomers in Human Plasma

| Population | 5alpha-androstane-3alpha,17beta-diol (pg/mL, Mean ± SD) | 5alpha-androstane-3beta,17beta-diol (pg/mL, Mean ± SD) | Source |

| Normal Males | 216 ± 51 | 239 ± 76 | nih.gov |

| Normal Females | 49 ± 32 | 82 ± 45 | nih.gov |

| Hirsute Women | 142 ± 77 | 779 ± 200 | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format that uses an enzyme-based detection system instead of radioactivity. For small molecules like this compound, a competitive ELISA format is typically used. dbc-labs.com

The principle is similar to RIA. Microplate wells are coated with a limited number of capture antibodies specific to the steroid. The sample containing the target steroid is added to the wells along with a fixed amount of the same steroid that has been conjugated to an enzyme, such as horseradish peroxidase (HRP). The steroid in the sample (the "free" antigen) and the enzyme-conjugated steroid compete for binding to the antibodies on the plate. dbc-labs.com After an incubation period, the wells are washed to remove any unbound components. A substrate is then added, which is converted by the bound enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of the steroid in the sample. The concentration is then determined by comparing the absorbance to a standard curve. dbc-labs.com

Commercially available ELISA kits for the related compound 5alpha-Androstane-3alpha,17beta-diol Glucuronide demonstrate the practical application of this methodology in research. alpco.commybiosource.com

Table 3: Typical Specifications of a Commercial Competitive ELISA Kit for an Androstanediol Metabolite

| Parameter | Specification | Description |

| Assay Type | Competitive ELISA | Unlabeled antigen from the sample competes with a labeled antigen for a limited number of antibody binding sites. dbc-labs.com |

| Sample Type | Human Serum | The assay is validated for use with serum samples. alpco.com |

| Calibrator Range | 0.25–50 ng/mL | The range of concentrations for the standard curve used to quantify the analyte. alpco.com |

| Sensitivity | 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected by the assay. alpco.com |

| Detection | Colorimetric (450 nm) | The amount of analyte is quantified by measuring the absorbance of a colored product. dbc-labs.com |

Antibody Specificity and Cross-Reactivity Considerations in this compound Immunoassays

A critical factor in the reliability of any immunoassay is the specificity of the antibody. nih.gov Specificity refers to the ability of the antibody to bind exclusively to the target analyte, in this case, this compound. Due to the high structural similarity among steroid hormones, there is a significant potential for cross-reactivity, where the antibody binds to other, non-target steroids that may be present in the biological sample.

For example, an antibody raised against 5alpha-androstane-3alpha,17beta-diol has shown significant cross-reactivity with 5beta-androstane-3alpha,17beta-diol, 5alpha-dihydrotestosterone, and testosterone. nih.gov However, the same antibody showed no cross-reaction with the 3beta,17beta-diol isomer, demonstrating the high degree of stereospecificity that can be achieved. nih.gov It is essential for researchers to characterize the cross-reactivity profile of their antibodies to understand potential interferences and ensure the accuracy of the measurements. This is often reported as a percentage, indicating the concentration of a cross-reacting steroid required to produce the same signal as the target analyte.

Table 4: Example Cross-Reactivity Profile for an Antiserum Raised Against 5alpha-androstane-3alpha,17beta-diol

| Compound | % Cross-Reactivity |

| 5alpha-Androstane-3alpha,17beta-diol | 100 |

| 5beta-Androstane-3alpha,17beta-diol | Significant |

| 5alpha-Dihydrotestosterone (DHT) | Significant |

| Testosterone | Significant |

| 5alpha-Androstane-3beta,17beta-diol | Not Observed |

| 5-Androstene-3beta,17beta-diol | Not Observed |

| (Source: Based on data from Acta Endocrinol (Copenh). 1978 Aug;88(4):778-86) nih.gov |

Sample Preparation Strategies for this compound in Biological Matrices for Research

The analysis of this compound in biological matrices such as plasma, serum, or urine is challenging due to the complexity of these samples and the low concentration of the analyte. Therefore, an effective sample preparation step is crucial to remove interfering substances (e.g., proteins, lipids, other steroids) and to concentrate the analyte to a level detectable by the analytical instrument. nih.gov Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Solid-Phase Extraction (SPE) Techniques for this compound

Solid-Phase Extraction (SPE) is a widely used and efficient sample preparation technique for isolating and concentrating steroids from complex biological fluids. researchgate.netplos.org The technique utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to selectively retain the analyte from the liquid sample.

The general procedure for extracting a steroid like this compound involves several steps:

Conditioning: The sorbent is prepared by passing a solvent (e.g., methanol) followed by water through the cartridge to activate the stationary phase.

Loading: The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge. The steroid analyte binds to the sorbent material (e.g., C18), while some matrix components pass through.

Washing: A specific wash solvent is passed through the cartridge to remove weakly bound interfering compounds, while the analyte of interest remains bound to the sorbent.

Elution: A strong organic solvent (e.g., methanol or ethyl acetate) is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated steroid into a collection tube. plos.org

The resulting eluate is then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical method (e.g., GC-MS or LC-MS/MS). nih.gov SPE offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and reduced solvent consumption. plos.org

Table 5: Generalized Solid-Phase Extraction (SPE) Protocol for Steroid Analysis

| Step | Purpose | Typical Reagents |

| 1. Conditioning | To wet and activate the sorbent material for analyte retention. | Methanol, followed by Water/Buffer |

| 2. Sample Loading | To apply the sample to the sorbent so the analyte can bind. | Diluted Plasma or Serum |

| 3. Washing | To remove salts, proteins, and other polar interferences. | Water, weak aqueous-organic mixtures |

| 4. Elution | To recover the purified analyte from the sorbent. | Methanol, Acetonitrile, or Ethyl Acetate (B1210297) |

Liquid-Liquid Extraction (LLE) Optimization for this compound

Liquid-liquid extraction is a conventional and widely used sample preparation technique for isolating steroids from complex biological samples. austinpublishinggroup.com The efficiency of LLE is dependent on several key parameters that must be optimized to achieve high recovery and sample purity.

Solvent Selection: The choice of an appropriate organic solvent is paramount for the effective partitioning of this compound from the aqueous sample matrix. The polarity of the solvent should ideally match that of the analyte. For steroids like this compound, which are relatively non-polar, solvents such as hexane (B92381), ethyl acetate, and diethyl ether are commonly employed. nih.gov In a study on the simultaneous analysis of testosterone and dihydrotestosterone (B1667394), a mixture of hexane and ethyl acetate was used for extraction from serum and testicular fluid. nih.gov For a panel of 18 steroids, a supported liquid extraction (SLE) method, a variation of LLE, has also been utilized. nih.gov

pH Adjustment: The pH of the aqueous sample can significantly influence the extraction efficiency, especially for compounds with ionizable functional groups. While this compound itself is not strongly acidic or basic, adjusting the sample pH can help to suppress the ionization of potential interfering compounds, thereby improving the selectivity of the extraction.

Ionic Strength Modification: The addition of a salt, a process known as "salting out," to the aqueous phase can enhance the extraction recovery of the analyte. By increasing the ionic strength of the aqueous solution, the solubility of non-polar compounds like this compound is reduced, promoting its transfer into the organic phase. austinpublishinggroup.com

Extraction Volume and Time: The ratio of the organic solvent volume to the aqueous sample volume, as well as the duration and vigor of shaking, are critical parameters. A higher solvent-to-sample ratio generally leads to better recovery, but also increases solvent consumption and potential for evaporation losses. These parameters are often optimized empirically to find a balance between extraction efficiency and practicality. For the extraction of five 1,4-dihydropyridines from human plasma, a full factorial design and a central composite design were used to optimize the concentration of NaOH, the volume of the organic solvent, and the shaking time. nih.gov

Illustrative LLE Parameters for Androgens:

| Analyte | Matrix | Extraction Solvent | Key Optimization Parameters | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Testosterone | Human Plasma | Hexane/Ethyl Acetate | Solvent ratio and evaporation conditions. | Not explicitly stated, but method was validated for quantitative analysis. | nih.gov |

| Dihydrotestosterone (DHT) | Human Plasma | Hexane/Ethyl Acetate | Derivatization post-extraction to enhance sensitivity. | Not explicitly stated, but method was validated for quantitative analysis. | nih.gov |

| Testosterone | Human Plasma | Not specified (Simple extraction method) | Method validated for a lower limit of quantitation of 0.02 ng/mL. | Not explicitly stated, but method was successfully applied to clinical studies. | medpace.com |

| Dihydrotestosterone (DHT) | Human Plasma | Not specified (Simple extraction method) | Method validated for a lower limit of quantitation of 0.02 ng/mL. | Not explicitly stated, but method was successfully applied to clinical studies. | medpace.com |

Microextraction Approaches for Trace this compound Analysis

To overcome the limitations of traditional LLE, such as high solvent consumption and labor-intensive procedures, various microextraction techniques have been developed. These methods are characterized by the use of minimal amounts of extraction solvent and offer high enrichment factors, making them ideal for trace analysis.

Solid-Phase Microextraction (SPME):

SPME is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase. nih.gov The fiber is exposed to the sample (either directly immersed or in the headspace), and analytes partition onto the fiber coating. The analytes are then thermally desorbed in the injection port of a gas chromatograph or eluted with a solvent for liquid chromatography.

The choice of fiber coating is critical for the selective extraction of this compound. For non-polar to moderately polar compounds like steroids, polydimethylsiloxane (B3030410) (PDMS) or polyacrylate (PA) coatings are often suitable. A study on the analysis of various endocrine-disrupting chemicals and steroid hormones utilized SPME with on-fiber silylation to improve the volatility and chromatographic behavior of the analytes. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME):

DLLME is a miniaturized LLE technique that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets of the extraction solvent, maximizing the surface area for mass transfer and leading to very rapid extraction. The high-density extraction solvent is then sedimented by centrifugation and collected for analysis.

Key parameters for optimization in DLLME include the type and volume of the extraction and disperser solvents, the pH of the sample, and the addition of salt. A study on the determination of mono-hydroxylated polycyclic aromatic hydrocarbons in human urine compared air-assisted LLE with DLLME and optimized parameters such as the type and volume of extraction and dispersive solvents. brjac.com.br For the analysis of testosterone and nandrolone (B1676933) in urine, chloroform (B151607) and acetonitrile were used as the extraction and disperser solvents, respectively, with reported recoveries between 86.4% and 98%.

Hollow-Fiber Liquid-Phase Microextraction (HF-LPME):

In HF-LPME, a porous polypropylene (B1209903) hollow fiber is impregnated with an organic solvent and placed in the aqueous sample. The analytes partition from the sample into the organic solvent within the pores of the fiber and then into an acceptor phase inside the lumen of the fiber. This technique offers excellent sample clean-up and high enrichment factors.

Illustrative Microextraction Parameters for Androgens:

The following table summarizes key parameters for different microextraction techniques applied to the analysis of androgens, which can guide the development of methods for this compound.

| Technique | Analyte(s) | Matrix | Key Parameters | Recovery (%) / LLOQ | Reference |

|---|---|---|---|---|---|

| SPME | Testosterone, Estrone, Estradiol, etc. | River Water, Fish Serum | On-fiber silylation. | Not explicitly stated. LLOQ in river water: 0.002-0.378 µg/L. | researchgate.net |

| DLLME | Testosterone, Nandrolone | Human Urine | Extraction solvent: Chloroform; Disperser solvent: Acetonitrile. | 86.4 - 98 | |

| DLLME | Mono-hydroxylated PAHs | Human Urine | Extraction solvent: Dichloroethane; Disperser solvent: Ethanol. | Not explicitly stated. Method optimized for extraction efficiency. | brjac.com.br |

| AALLME | Tetrahydrocannabinol (THC) | Hair | Extraction solvent: Cyclohexane/ethyl acetate (9:1); 6 aspiration cycles. | 82 - 112 | mdpi.com |

Experimental Models and Methodologies in 5alpha Androstane 3alpha,17alpha Diol Research

In Vitro Cell Culture Systems for 5alpha-Androstane-3alpha,17alpha-diol Studies

Detailed research specifically employing in vitro cell culture systems to investigate the metabolism, receptor interaction, and intercellular signaling of this compound is limited in publicly available scientific literature. Methodologies often focus on the more biologically prevalent isomers, such as 5alpha-androstane-3alpha,17beta-diol (B1664111) and 5alpha-androstane-3beta,17beta-diol.

Primary Cell Cultures for this compound Metabolism Studies

While studies on the metabolism of related androstane (B1237026) diols have been conducted in primary cell cultures like hepatocytes and Sertoli cells, specific data detailing the metabolic pathways of this compound in such systems are not extensively documented. Comparative studies on the metabolism of androst-5-ene-3beta,17beta-diol (B120663) have utilized hepatocytes from rats, dogs, monkeys, and humans to explore species-specific differences in metabolite profiles. nih.gov However, direct metabolic studies on this compound in primary cell cultures are not readily found in the reviewed literature.

Immortalized Cell Lines for this compound Receptor Interaction Research

The interaction of various steroid hormones with their receptors has been extensively studied in immortalized cell lines such as LNCaP, PC-3, ZR-75-1, and T-47D. These studies have been crucial in defining the androgenic and estrogenic properties of different compounds. For instance, the binding affinities of 5alpha-androstane-3beta,17beta-diol for estrogen and androgen receptors have been characterized in breast cancer cell lines. nih.gov However, specific research data on the receptor binding affinity and interaction of this compound in immortalized cell lines is not prominently available.

Co-culture Systems for Intercellular Signaling Studies Involving this compound

Co-culture systems are valuable for investigating the complex intercellular signaling that occurs between different cell types within a tissue. While the signaling pathways of other androstane diol isomers have been explored, for example, the effect of 5alpha-androstane-3alpha,17beta-diol on prostate cancer cell proliferation via EGF-like pathways, specific studies utilizing co-culture systems to examine the role of this compound in intercellular communication are not described in the available research.

In Vivo Animal Models for this compound Research

In vivo studies have provided some insights into the biological effects of this compound, with research being conducted in both rodent and non-rodent animal models.

Rodent Models for Neuroendocrine and Behavioral Research on this compound

Rodent models, particularly rats, have been instrumental in neuroendocrine and behavioral research. A study investigating age-related cognitive and affective decline in male rats explored the role of testosterone (B1683101) and its metabolites, including this compound (referred to as 3alpha-diol in the study). nih.gov

The research indicated that aging is associated with a decrease in hippocampal levels of this steroid. nih.gov Acute administration of this compound was found to improve performance in tasks related to cognition (inhibitory avoidance, Morris water maze) and affect (defensive freezing, forced swim) in aged male rats, an effect not observed with testosterone administration. nih.gov This suggests a specific role for this compound in mitigating age-associated decrements in cognitive and affective behaviors in this animal model. nih.gov